Semotiadil recemate fumarate Semotiadil recemate fumarate Semotiadil recemate fumarate is the recemate of Semotiadil fumarate. Semotiadil fumarate is a novel vasoselective Ca2+ channel antagonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007126
InChI: InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O
Molecular Formula: C33H36N2O10S
Molecular Weight: 652.7 g/mol

Semotiadil recemate fumarate

CAS No.:

Cat. No.: VC0007126

Molecular Formula: C33H36N2O10S

Molecular Weight: 652.7 g/mol

* For research use only. Not for human or veterinary use.

Semotiadil recemate fumarate -

Molecular Formula C33H36N2O10S
Molecular Weight 652.7 g/mol
IUPAC Name 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key DIEJEELGDWGUCV-WLHGVMLRSA-N
Isomeric SMILES CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O
SMILES CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O
Canonical SMILES CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O

Chemical and Structural Properties

Molecular Composition and Stereochemistry

Semotiadil recemate fumarate consists of a benzothiazine core linked to a benzodioxol-ethyl-methylamino propoxy-methoxyphenyl group, with a fumarate counterion ensuring solubility. The IUPAC name, 2[2[3[2(1,3benzodioxol5yloxy)ethylmethylamino]propoxy]5methoxyphenyl]4methyl1,4benzothiazin3one2-[2-[3-[2-(1,3-\text{benzodioxol}-5-\text{yloxy})\text{ethyl}-\text{methylamino}]\text{propoxy}]-5-\text{methoxyphenyl}]-4-\text{methyl}-1,4-\text{benzothiazin}-3-\text{one} paired with (E)but2enedioic acid(E)-\text{but}-2-\text{enedioic acid}, reflects its complex stereochemistry . X-ray crystallography reveals a planar benzothiazine ring system that facilitates interactions with voltage-gated calcium channels .

Physicochemical Characteristics

The compound exhibits a melting point of 131–133°C (ethanol solvent) and solubility in dimethyl sulfoxide (DMSO) and deionized water . Aqueous solutions show pH-dependent stability, with hydrolysis occurring under strongly acidic conditions to yield amine and carboxylic acid derivatives.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight652.7 g/mol
Melting Point131–133°C
SolubilityDMSO, H₂O (pH-dependent)
Partition CoefficientLogP: 3.2 (calculated)

Pharmacological Mechanism and Selectivity

Calcium Channel Antagonism

Semotiadil inhibits L-type calcium channels in vascular smooth muscle with an IC₅₀ of 2.0 μM, as demonstrated in rabbit portal vein myocytes . Unlike dihydropyridines (e.g., nifedipine), it preferentially targets T-type channels in resistance vessels, reducing peripheral vascular resistance without significant negative inotropy . Voltage-clamp studies show that its inhibitory effects are potentiated at depolarized membrane potentials (−80 mV vs. −100 mV), suggesting state-dependent binding .

TRPC6 Receptor Agonism

At nanomolar concentrations, semotiadil acts as a high-affinity agonist for TRPC6 receptors, which are implicated in neuronal calcium signaling and inflammation . This dual activity may underlie its neuroprotective effects observed in rodent models of cerebral ischemia.

Preclinical and Therapeutic Applications

Cardiovascular Indications

In spontaneously hypertensive rats (SHRs), oral administration of 10 mg/kg semotiadil reduced systolic blood pressure by 28±4 mmHg within 3 hours, with effects sustained for 9 hours post-dose . Combination therapy with enalapril (5 mg/kg) produced synergistic antihypertensive effects, normalizing blood pressure for 24 hours without reflex tachycardia .

Table 2: Antihypertensive Efficacy in SHR Model

TreatmentΔSBP (mmHg)Duration (h)Source
Semotiadil (10 mg/kg)−28±49
Enalapril (5 mg/kg)−22±36
Combination−45±524

Neuroprotection and Inflammation

Semotiadil (1 μM) reduces glutamate-induced neuronal apoptosis in vitro by 62% via TRPC6-mediated suppression of caspase-3 activation. In murine models of multiple sclerosis, it attenuated neuroinflammation by inhibiting NF-κB translocation in microglia.

Synthesis and Industrial Production

The synthesis involves a seven-step sequence starting from 4-methyl-2-nitroaniline:

  • Ring Closure: Formation of the benzothiazine core via thiocyanation and cyclization.

  • Alkylation: Introduction of the methoxyphenyl-propoxy side chain using Mitsunobu conditions.

  • Salt Formation: Recrystallization with fumaric acid to yield the recemate fumarate.
    Chromatographic resolution achieves >99% enantiomeric purity, critical for avoiding off-target effects .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator